Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate is a complex organic compound featuring an imidazole ring, a benzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a precursor containing an amine and a nitrile group under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative.
Carbamate Formation: The final step involves the reaction of the imidazole derivative with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(2R)-3-(1H-imidazol-4-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate: Similar structure but with a different position of the imidazole ring substitution.
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(ethylamino)-1-oxopropan-2-yl]carbamate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate is unique due to its specific substitution pattern and the presence of both benzyl and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
183866-89-9 |
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Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.334 |
IUPAC Name |
benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1 |
InChI Key |
XBOLOBQXXFYJQA-CYBMUJFWSA-N |
SMILES |
CNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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